molecular formula C6H5BrFNO B13980648 (5-Bromo-6-fluoropyridin-2-yl)methanol

(5-Bromo-6-fluoropyridin-2-yl)methanol

Cat. No.: B13980648
M. Wt: 206.01 g/mol
InChI Key: PBOLAHYPRVKMJA-UHFFFAOYSA-N
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Description

(5-Bromo-6-fluoropyridin-2-yl)methanol is a chemical compound with the molecular formula C6H5BrFNO. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of both bromine and fluorine atoms in the pyridine ring makes this compound particularly interesting for various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromo-6-fluoropyridin-2-yl)methanol typically involves the halogenation of pyridine derivatives. One common method is the nucleophilic substitution reaction where a pyridine derivative is treated with bromine and fluorine sources under controlled conditions. The reaction is usually carried out in the presence of a base to facilitate the substitution process .

Industrial Production Methods

Industrial production of this compound involves large-scale halogenation reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions. The product is then purified through distillation or crystallization techniques .

Chemical Reactions Analysis

Types of Reactions

(5-Bromo-6-fluoropyridin-2-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(5-Bromo-6-fluoropyridin-2-yl)methanol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of (5-Bromo-6-fluoropyridin-2-yl)methanol involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to various biological molecules. These interactions can modulate enzyme activity or receptor binding, leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-Bromo-6-fluoropyridin-2-yl)methanol is unique due to the specific positioning of the bromine and fluorine atoms on the pyridine ring. This unique arrangement can result in distinct chemical properties and reactivity compared to other similar compounds.

Properties

Molecular Formula

C6H5BrFNO

Molecular Weight

206.01 g/mol

IUPAC Name

(5-bromo-6-fluoropyridin-2-yl)methanol

InChI

InChI=1S/C6H5BrFNO/c7-5-2-1-4(3-10)9-6(5)8/h1-2,10H,3H2

InChI Key

PBOLAHYPRVKMJA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1CO)F)Br

Origin of Product

United States

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